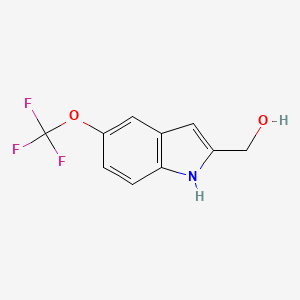

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol

Übersicht

Beschreibung

“(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethoxylated compounds can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Trifluoromethylated Alkaloids

Dong et al. (2014) described the use of α-trifluoromethyl-(indol-3-yl)methanols, which are closely related to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol, in the synthesis of cyclopenta[b]indole alkaloids. This process involved a [3+2] cycloaddition, highlighting the compound's role in constructing complex alkaloid structures (Dong, Pan, Xu, & Liu, 2014).

2. Development of Antimicrobial Agents

Nagarapu and Pingili (2014) synthesized various oxadiazoles derivatives using a compound similar to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol. These derivatives demonstrated potential antibacterial and antifungal activities, indicating its use in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

3. Antibacterial and Anti-enzymatic Potentials

Rubab et al. (2017) worked on derivatives of 2-(1H-Indol-3-yl)acetohydrazide, which is structurally related to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol. Their findings revealed moderate antibacterial activities and anti-enzymatic potentials against various enzymes, suggesting its relevance in therapeutic agent development (Rubab et al., 2017).

4. Catalysis in Synthesis Reactions

Boron trifluoride supported on nano-SiO2, as demonstrated by Saffar-Teluri (2014), was used as a catalyst in the synthesis of bis(indolyl)methanes and oxindole derivatives from indoles. This indicates that compounds structurally similar to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol can be integral in catalytic processes for synthesizing various organic compounds (Saffar-Teluri, 2014).

5. Synthesis of Biologically Active Indole Derivatives

Kaur et al. (2020) synthesized 3-hydroxy-3-(5-(trifluoromethoxy)-1H-indol-3-yl)indolin-2-one using a compound structurally related to (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol. This highlights the compound's role in the synthesis of bioactive indole derivatives under environmentally benign conditions (Kaur, Kumar, Saroch, Gupta, & Banerjee, 2020).

Eigenschaften

IUPAC Name |

[5-(trifluoromethoxy)-1H-indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(5-15)14-9/h1-4,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZVSLBYBRPEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)

![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)

![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)

![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)

![4-(2-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415990.png)

![4-(2-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415991.png)

![4-(4-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415992.png)

![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)

amine](/img/structure/B1415999.png)